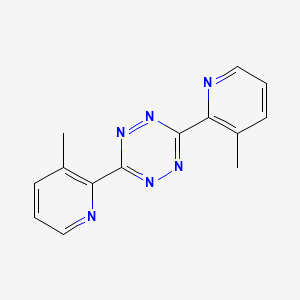![molecular formula C14H32O5Si B14227861 (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane CAS No. 500021-30-7](/img/structure/B14227861.png)
(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane: is an organosilicon compound that features a silicon atom bonded to three isopropoxy groups and one 3,3-dimethoxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane typically involves the reaction of 3,3-dimethoxypropylsilane with isopropanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3,3-Dimethoxypropylsilane+3Isopropanol→this compound+3Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane can undergo hydrolysis in the presence of water, leading to the formation of silanols and alcohols.
Condensation: The compound can participate in condensation reactions to form siloxane bonds, which are important in the formation of silicone polymers.
Substitution: The isopropoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols.
Major Products:
Hydrolysis: Silanols and isopropanol.
Condensation: Siloxanes.
Substitution: Substituted silanes.
Applications De Recherche Scientifique
Chemistry:
Silicone Synthesis: Used as a precursor in the synthesis of silicone polymers and resins.
Surface Modification: Employed in modifying surfaces to impart hydrophobic or hydrophilic properties.
Biology and Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable siloxane bonds.
Biocompatible Coatings: Used in the preparation of biocompatible coatings for medical devices.
Industry:
Adhesives and Sealants: Utilized in the formulation of adhesives and sealants with enhanced properties.
Protective Coatings: Applied in the development of protective coatings for various materials.
Mécanisme D'action
The mechanism of action of (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form stable bonds with oxygen, leading to the formation of siloxane networks. These networks are responsible for the compound’s properties, such as thermal stability and resistance to degradation.
Comparaison Avec Des Composés Similaires
(3,3-Dimethoxypropyl)trimethoxysilane: Similar structure but with methoxy groups instead of isopropoxy groups.
(3,3-Dimethoxypropyl)triethoxysilane: Similar structure but with ethoxy groups instead of isopropoxy groups.
Uniqueness:
Thermal Stability: The presence of isopropoxy groups in (3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane provides enhanced thermal stability compared to its methoxy and ethoxy counterparts.
Reactivity: The compound’s reactivity can be tuned by modifying the alkoxy groups, making it versatile for various applications.
Propriétés
Numéro CAS |
500021-30-7 |
|---|---|
Formule moléculaire |
C14H32O5Si |
Poids moléculaire |
308.49 g/mol |
Nom IUPAC |
3,3-dimethoxypropyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C14H32O5Si/c1-11(2)17-20(18-12(3)4,19-13(5)6)10-9-14(15-7)16-8/h11-14H,9-10H2,1-8H3 |
Clé InChI |
BHROSMBLKTUYCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](CCC(OC)OC)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


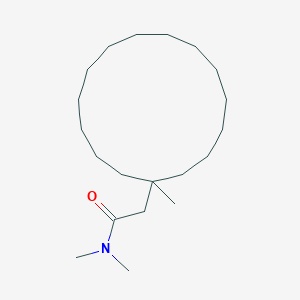
![2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227784.png)
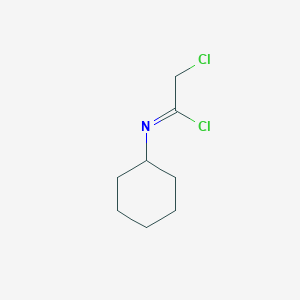
![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)
![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)

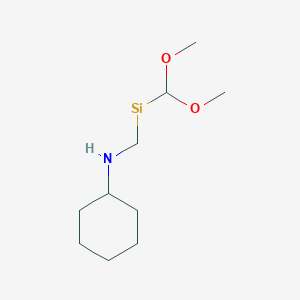
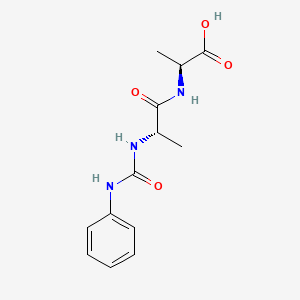
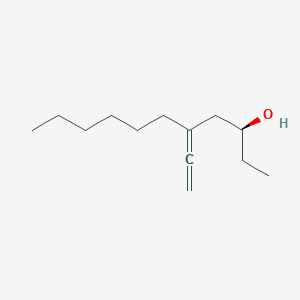
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
